molecular formula C12H12O2 B14753601 Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene] CAS No. 179-79-3

Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]

Cat. No.: B14753601
CAS No.: 179-79-3
M. Wt: 188.22 g/mol
InChI Key: WVRBWBBFYPEATQ-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene]: is a chemical compound characterized by a spirocyclic structure, where a 1,3-dioxolane ring is fused to a naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] typically involves the reaction of naphthalene derivatives with ethylene glycol under acidic conditions to form the spirocyclic dioxolane ring. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] may involve continuous flow processes to optimize yield and purity. These methods often employ automated systems for precise control of reaction parameters, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated naphthalene compounds.

Mechanism of Action

The mechanism of action of Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-dioxolane-2,2’(1’H)-indoline]
  • Spiro[1,3-dioxolane-2,2’(1’H)-pentalene]
  • Spiro[1,3-dioxolane-2,2’(1’H)-benzopyran]

Uniqueness

Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties compared to other spirocyclic compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

179-79-3

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,2'-1H-naphthalene]

InChI

InChI=1S/C12H12O2/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1/h1-6H,7-9H2

InChI Key

WVRBWBBFYPEATQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3=CC=CC=C3C=C2

Origin of Product

United States

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